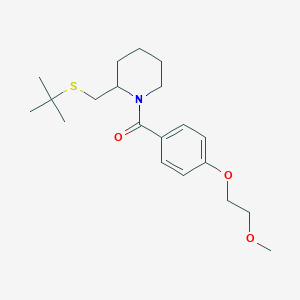

(2-((Tert-butylthio)methyl)piperidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone

Description

The compound (2-((tert-butylthio)methyl)piperidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone is a piperidine-based methanone derivative featuring two distinct substituents:

- Aryl group: A 4-(2-methoxyethoxy)phenyl moiety, which introduces hydrophilic ether linkages that may enhance solubility and influence receptor binding through hydrogen bonding or polar interactions.

Its design aligns with trends in biased agonism or receptor modulation, as seen in related piperidin-1-yl methanone derivatives targeting GPCRs or enzymes .

Properties

IUPAC Name |

[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-[4-(2-methoxyethoxy)phenyl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO3S/c1-20(2,3)25-15-17-7-5-6-12-21(17)19(22)16-8-10-18(11-9-16)24-14-13-23-4/h8-11,17H,5-7,12-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOPHRFDKWEPKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC1CCCCN1C(=O)C2=CC=C(C=C2)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Tert-butylthio)methyl)piperidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Tert-butylthio Group: This step often involves the use of tert-butylthiol and suitable reagents to introduce the tert-butylthio group onto the piperidine ring.

Attachment of the Methoxyethoxyphenyl Group: This step typically involves coupling reactions, such as Suzuki–Miyaura coupling, to attach the methoxyethoxyphenyl group to the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-((Tert-butylthio)methyl)piperidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone can undergo various types of chemical reactions, including:

Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a piperidine ring substituted with a tert-butylthio group and a methanone moiety linked to a phenyl group containing a methoxyethoxy substituent. Its molecular formula is with a molecular weight of approximately 350.48 g/mol. The structural complexity allows for diverse interactions with biological targets, making it a subject of interest in drug development.

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have indicated that compounds with similar piperidine structures exhibit significant antimicrobial properties. For instance, derivatives containing piperidine rings have been shown to be effective against multidrug-resistant pathogens, including Staphylococcus aureus and Escherichia coli . The incorporation of the tert-butylthio group may enhance lipophilicity and membrane penetration, contributing to improved antimicrobial efficacy.

2. Anti-cancer Potential

Preliminary investigations into the anti-cancer properties of piperidine derivatives suggest that they can inhibit cancer cell proliferation. For example, compounds designed with similar scaffolds have demonstrated selective cytotoxicity towards tumorigenic cells while sparing normal cells . This selectivity is crucial in developing targeted therapies that minimize side effects.

3. Neurological Applications

Piperidine derivatives are often explored for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier. Compounds like (2-((Tert-butylthio)methyl)piperidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone could be investigated for their effects on neurotransmitter systems, potentially offering new avenues for treating conditions such as depression or anxiety.

Pharmacological Insights

1. Mechanism of Action

Understanding the mechanism of action is vital for the development of any therapeutic agent. Compounds similar to this compound may interact with specific receptors or enzymes involved in disease pathways. For instance, studies on related piperidine compounds have revealed interactions with GABA receptors and serotonin transporters, suggesting potential anxiolytic or antidepressant effects .

2. Structure-Activity Relationship (SAR)

The exploration of SAR for this compound can provide insights into optimizing its pharmacological profile. By modifying substituents on the piperidine ring or the phenyl moiety, researchers can assess changes in biological activity and selectivity towards various targets.

Materials Science Applications

Beyond medicinal chemistry, this compound may find applications in materials science:

1. Polymer Chemistry

The unique chemical structure allows for potential incorporation into polymer matrices, enhancing properties such as thermal stability or mechanical strength. Investigating its role as a monomer or additive could lead to the development of advanced materials with tailored properties.

2. Drug Delivery Systems

The compound's lipophilicity may facilitate its use in drug delivery systems, particularly in formulating nanoparticles or liposomes that improve bioavailability and targeted delivery of therapeutics.

Mechanism of Action

The mechanism of action of (2-((Tert-butylthio)methyl)piperidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous piperidin-1-yl methanone derivatives:

| Compound Name / ID | Piperidine Substituent(s) | Aryl Group Substituent(s) | Biological Activity / Notes | Source |

|---|---|---|---|---|

| (2-((tert-butylthio)methyl)piperidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone (Target) | 2-((tert-butylthio)methyl) | 4-(2-methoxyethoxy)phenyl | Not explicitly stated; structural analogs suggest potential GPCR or enzyme modulation | - |

| (3-Chloro-4-fluorophenyl)(4-fluoro-4-(((2-(4-methoxyphenoxy)ethyl)amino)methyl)piperidin-1-yl)methanone (40) | 4-fluoro-4-(((2-(4-methoxyphenoxy)ethyl)amino)methyl) | 3-chloro-4-fluorophenyl | 5-HT1A receptor-biased agonist; demonstrates β-arrestin signaling preference | |

| Imidazo[1,2-b]pyridazin-2-yl(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (72) | None (unsubstituted piperidine) | 4-(2-(trifluoromethyl)phenyl) + imidazo[1,2-b]pyridazin-2-yl | Nonretinoid antagonist of retinol-binding protein; high purity (99.6% HPLC) and stability | |

| 4-(2-(4-Methoxyphenyl)ethynyl)phenylmethanone | 3-(hydroxymethyl) | 4-(2-(4-methoxyphenyl)ethynyl)phenyl | Fragment screening candidate for FAD-dependent oxidoreductase; ethynyl group aids π-π stacking | |

| {7-chloro-6-[(2-hydroxy-ethyl)-methyl-amino]-4-[4-(2-methoxy-phenyl)-piperidin-1-yl]-quinazolin-2-yl}-(1-fluoro-cyclopropyl)-methanone | 4-(2-methoxy-phenyl) | Quinazoline core with chloro, hydroxyethyl-methyl-amino | Neurotensin receptor 1 (NTSR1) agonist; fluorinated cyclopropane enhances metabolic stability |

Key Observations :

The 3-(hydroxymethyl) substituent in ’s compound introduces hydrogen-bonding capacity, contrasting with the hydrophobic tert-butylthio group in the target compound.

Aryl Group Diversity :

- The 4-(2-methoxyethoxy)phenyl group in the target compound provides a flexible, polar side chain, distinct from the rigid trifluoromethylphenyl (in 72 ) or ethynyl-linked aryl groups (in ).

- Quinazoline-based analogs () demonstrate how fused heterocycles can expand binding interactions with larger enzymatic pockets.

Biological Activity: While the target compound’s activity is unspecified, structural parallels to 40 (5-HT1A agonist) and 72 (retinol-binding protein antagonist) suggest its utility in receptor or enzyme modulation. The tert-butylthio group may confer improved metabolic stability over compounds with labile substituents (e.g., hydroxymethyl in ).

Physicochemical and Pharmacokinetic Properties

Biological Activity

The compound (2-((Tert-butylthio)methyl)piperidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone , often abbreviated as TBTM, is a synthetic organic molecule characterized by its unique structural features, including a piperidine ring and a tert-butylthio group. This article explores the biological activity of TBTM, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

TBTM functions primarily through its interaction with specific biological targets, which include enzymes and receptors involved in various cellular processes. The presence of the piperidine ring suggests potential interactions with neurotransmitter systems, while the tert-butylthio group may enhance lipophilicity, affecting membrane permeability and bioavailability.

Antimicrobial Activity

Recent studies have indicated that TBTM exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 4 µg/mL for MRSA, indicating potent activity comparable to existing antibiotics .

Antiviral Activity

TBTM has also shown promise in antiviral applications. Preliminary screening revealed that it inhibits viral replication in cell-based assays, particularly against RNA viruses. The compound's mechanism appears to involve the inhibition of viral enzymes critical for replication .

Anti-inflammatory Effects

In addition to its antimicrobial and antiviral properties, TBTM has been evaluated for anti-inflammatory effects. Studies suggest that it modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators, making it a candidate for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of TBTM is crucial for optimizing its pharmacological profile. Modifications to the tert-butylthio group and the methoxyethanone moiety have been investigated to enhance potency and selectivity. For instance, derivatives with altered alkyl chains showed improved activity against specific microbial targets .

Study 1: Efficacy Against MRSA

A study conducted by researchers evaluated TBTM's efficacy against MRSA isolates from clinical samples. The results indicated that TBTM not only inhibited bacterial growth but also reduced biofilm formation, a critical factor in MRSA infections .

Study 2: Antiviral Activity Assessment

In another investigation, TBTM was tested against several RNA viruses. The compound exhibited significant inhibition of viral replication at low concentrations, suggesting potential as a therapeutic agent in viral infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.